CamA-IN-1

Antimicrobial Resistance Epigenetics Chemical Biology

CamA-IN-1 is a SAM analog adenosine derivative that selectively inhibits Clostridioides difficile-specific DNA adenine methyltransferase (CamA) with IC50=0.4 μM and Kd=0.2 μM. Unlike broad-spectrum methyltransferase inhibitors, its species-specific targeting ensures observed phenotypes—reduced sporulation, impaired colonization—are directly attributable to CamA inhibition. This specificity is essential for antivirulence target validation in CDI models. As a well-characterized chemical probe, it serves as a benchmark for evaluating novel methyltransferase inhibitors. Choose CamA-IN-1 when experimental validity demands unambiguous target engagement.

Molecular Formula C23H36N6O6
Molecular Weight 492.6 g/mol
Cat. No. B12402824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamA-IN-1
Molecular FormulaC23H36N6O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17?,18+,21-/m1/s1
InChIKeyNYCVBKCHESHFLR-IPZUKPMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CamA-IN-1 for Research: A Clostridioides difficile-Specific DNA Adenine Methyltransferase Inhibitor


CamA-IN-1 (CAS 2924055-46-7) is a small-molecule inhibitor that selectively targets the Clostridioides difficile-specific DNA adenine methyltransferase (CamA) [1]. It is a SAM analog adenosine derivative that exhibits an IC50 of 0.4 μM and a Kd of 0.2 μM against CamA in biochemical assays [1]. This compound is designed as a chemical probe to investigate the role of CamA in bacterial sporulation, colonization, and persistence, offering potential as an antivirulence agent against C. difficile infection (CDI) [1][2].

Why Generic Substitution of CamA-IN-1 is Not Advisable


CamA-IN-1 is a specific adenosine analog designed to inhibit CamA, a unique orphan methyltransferase found exclusively in C. difficile [1]. Its binding mode and selectivity profile are not shared by broad-spectrum methyltransferase inhibitors or other SAM analogs [2][3]. While several compounds inhibit various methyltransferases (e.g., PRMT3, PRMT1), they lack the species-specific targeting of CamA and have different mechanisms of action (e.g., allosteric vs. competitive) [2][4]. Direct substitution with these in-class compounds would therefore fail to replicate the specific biological interrogation of CamA-mediated processes in C. difficile, compromising research validity and procurement value.

Quantitative Evidence for CamA-IN-1 Selection: Key Differentiators vs. Comparators


Selectivity for CamA Over Human and Bacterial Methyltransferases

CamA-IN-1 demonstrates marked selectivity for CamA over a panel of closely related bacterial and mammalian DNA and RNA adenine methyltransferases, as well as protein lysine and arginine methyltransferases and human adenosine receptors [1]. This selectivity is quantified by its low nanomolar Kd and sub-micromolar IC50 against CamA, while showing significantly higher IC50 values against other enzymes [1]. In contrast, broad-spectrum inhibitors like MS023 (a Type I PRMT inhibitor) inhibit multiple PRMTs with IC50 values ranging from 4 to 119 nM, lacking the narrow target profile of CamA-IN-1 [2].

Antimicrobial Resistance Epigenetics Chemical Biology Drug Discovery

Superior Potency and Binding Affinity for CamA Relative to Other Adenosine Analogs

In a systematic SAR study of 42 adenosine analogs, CamA-IN-1 (designated as compound 39) exhibited the most potent inhibition of CamA, with an IC50 of 0.4 μM and a KD of 0.2 μM [1]. This potency is higher than many structurally related analogs tested in the same assay system, which often displayed IC50 values >1 μM [1]. Furthermore, CamA-IN-1 (compound 39) is more potent than the recently identified compound 113 (IC50 = 0.15 μM), but the latter's selectivity profile against a broad panel of methyltransferases has not been as thoroughly characterized [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development

Competitive Inhibition with SAM and Structural Validation

Kinetic analyses confirm that CamA-IN-1 (compound 11a/YD905) acts as a competitive inhibitor with respect to the cofactor S-adenosyl-L-methionine (SAM) [1]. This mechanism is distinct from allosteric PRMT3 inhibitors like SGC707, which bind to a dimerization interface and do not compete with SAM [2]. The binding mode of CamA-IN-1 has been elucidated via X-ray crystallography, showing its adenosine moiety occupying the SAM binding pocket of CamA [3].

Enzyme Kinetics Structural Biology Mechanism of Action

Recommended Research Applications for CamA-IN-1


Mechanistic Studies of C. difficile Sporulation and Persistence

CamA-IN-1 is ideally suited for experiments designed to elucidate the role of CamA-mediated DNA methylation in C. difficile sporulation, colonization, and persistence in the host gut. Its selectivity for CamA ensures that observed phenotypes (e.g., reduced sporulation, impaired colonization in mouse models) are directly attributable to CamA inhibition [1][2]. This is critical for validating CamA as an antivirulence target for CDI.

Chemical Probe for Bacterial Epigenetics and DNA Methylation Studies

As a well-characterized, potent, and selective inhibitor of a bacterial orphan methyltransferase, CamA-IN-1 serves as a valuable chemical probe to investigate the broader role of DNA adenine methylation in bacterial gene regulation, virulence, and adaptation [1]. It can be used to compare and contrast methylation-dependent phenotypes across different bacterial species, particularly those lacking traditional restriction-modification systems.

Antivirulence Drug Discovery and Target Validation

CamA-IN-1 is a tool compound for early-stage antivirulence drug discovery against C. difficile. It can be used to validate CamA as a therapeutic target in preclinical models of CDI, and to assess the potential of CamA inhibition to reduce disease severity, recurrence, and transmission without directly killing the bacteria, thereby minimizing selective pressure for antibiotic resistance [2][3].

Comparative Selectivity Profiling of Methyltransferase Inhibitors

CamA-IN-1 can be employed as a benchmark comparator in studies evaluating the selectivity and potency of novel methyltransferase inhibitors. Its well-defined IC50 and KD values against CamA, along with its established selectivity profile against a panel of related enzymes, provide a reliable reference point for assessing the target engagement and off-target effects of new compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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